![molecular formula C15H20N4O4 B11058494 [5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11058494.png)
[5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
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Overview
Description
2-[5-(4-Butoxy-3-ethoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetic acid is an organic compound with a complex structure that includes a butoxy and ethoxy substituted phenyl ring, a tetraazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-butoxy-3-ethoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetic acid typically involves multiple steps. One common approach is the reaction of 4-butoxy-3-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide to form the tetraazole ring. Finally, the acetic acid moiety is introduced through a reaction with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Butoxy-3-ethoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The tetraazole ring can be reduced under specific conditions.
Substitution: The butoxy and ethoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-[5-(4-Butoxy-3-ethoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-butoxy-3-ethoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetraazole ring is known to mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the phenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxyphenyl)acetic acid: Similar structure but lacks the tetraazole ring.
4-Butoxybenzoic acid: Contains the butoxy group but lacks the tetraazole and ethoxy groups.
2-(4-Butoxyphenyl)acetic acid: Similar but lacks the ethoxy group and tetraazole ring.
Uniqueness
2-[5-(4-Butoxy-3-ethoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]acetic acid is unique due to the presence of both butoxy and ethoxy groups on the phenyl ring, as well as the tetraazole ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C15H20N4O4 |
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Molecular Weight |
320.34 g/mol |
IUPAC Name |
2-[5-(4-butoxy-3-ethoxyphenyl)tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C15H20N4O4/c1-3-5-8-23-12-7-6-11(9-13(12)22-4-2)15-16-18-19(17-15)10-14(20)21/h6-7,9H,3-5,8,10H2,1-2H3,(H,20,21) |
InChI Key |
KGTBHDIUCSZYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)O)OCC |
Origin of Product |
United States |
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